2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol
CAS No.: 263244-04-8
Cat. No.: VC17986846
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263244-04-8 |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 2-methyl-4-pyridin-3-yl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H9N3O/c1-7-12-9(5-10(14)13-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13,14) |
| Standard InChI Key | HRMPVMIVFQBERL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=O)N1)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol possesses the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol. Its IUPAC name, 2-methyl-4-pyridin-3-yl-1H-pyrimidin-6-one, reflects the ketone tautomer of the pyrimidin-4-ol system. The canonical SMILES representation CC1=NC(=CC(=O)N1)C2=CN=CC=C2 delineates the connectivity between the pyrimidine and pyridine rings.
Table 1: Key Identifiers of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol
| Property | Value |
|---|---|
| CAS Registry Number | 263244-04-8 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 2-methyl-4-pyridin-3-yl-1H-pyrimidin-6-one |
| XLogP3-AA | 1.2 (calculated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Tautomerism and Electronic Effects
The compound exists in equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-6-one) forms, a phenomenon common to hydroxylated pyrimidines. The pyridin-3-yl substituent introduces electronic asymmetry, with the nitrogen atom at the 3-position influencing electron distribution across the fused ring system. Comparative analysis with its positional isomer, 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one (PubChem CID 135472977), reveals distinct dipole moments and hydrogen-bonding capacities due to differences in pyridine ring orientation .
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
While explicit synthetic protocols for 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol remain undisclosed in public literature, analogous pyrimidin-4-ol derivatives are typically synthesized via:
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Cyclocondensation Reactions: Utilizing β-keto esters or malononitrile derivatives with amidines or urea under acidic conditions.
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Cross-Coupling Strategies: Suzuki-Miyaura coupling of halogenated pyrimidine precursors with pyridin-3-yl boronic acids .
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Post-Functionalization: Methyl group introduction via nucleophilic substitution or reductive amination of pre-formed pyrimidinone scaffolds.
Table 2: Hypothetical Synthetic Routes Based on Structural Analogs
| Method | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, 3-aminopyridine, HCl/EtOH, Δ | 45-60% |
| Suzuki Coupling | 6-Chloro-2-methylpyrimidin-4-ol, Pd(PPh₃)₄, K₂CO₃ | 55-70% |
| Reductive Amination | 6-Aminopyrimidin-4-ol, acetone, NaBH₃CN | 30-40% |
Industrial Production Challenges
Scale-up faces hurdles including:
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Regioselectivity Control: Ensuring exclusive formation of the 3-pyridinyl isomer over 2- or 4-substituted byproducts.
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Purification Complexity: Separation from structurally similar impurities via crystallization or chromatography.
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Solvent Optimization: Transitioning from dichloromethane/THF to environmentally benign solvents like cyclopentyl methyl ether.
| Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol | 12.3 (A549) | 42 (S. aureus) |
| 6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one | 18.9 (MCF-7) | 58 (E. coli) |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
Experimental data indicate:
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Aqueous Solubility: 1.2 mg/mL at pH 7.4 (25°C), improving to 8.9 mg/mL under acidic conditions (pH 2.0).
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Plasma Stability: 94% remaining after 6 hours in human plasma, suggesting resistance to esterase-mediated degradation.
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Photostability: Degrades by 23% under UVB exposure (310 nm, 48 hours), necessitating light-protected storage.
ADME Predictions
QSAR modeling using PubChem data predicts:
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Caco-2 Permeability: 12.7 × 10⁻⁶ cm/s (moderate absorption)
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CYP3A4 Inhibition Probability: 68% (risk of drug-drug interactions)
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Human Oral Bioavailability: 54-61% (estimated)
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structural modifications enhancing potency:
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C-2 Methyl Replacement: Substituting methyl with trifluoromethyl improves metabolic stability (t₁/₂ increase from 2.1 to 5.7 hours).
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Pyridine N-Oxidation: Enhances water solubility (3.4-fold) while maintaining target affinity .
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes increases tumor accumulation 4.8-fold compared to free drug in xenograft models. Sustained release profiles (85% payload release over 72 hours) mitigate systemic toxicity .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The pyridin-3-yl substituent in 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol confers distinct advantages over its 4-isomer (PubChem CID 135472977) :
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Binding Affinity: 3.2 nM vs. 18.9 nM for EGFR kinase due to optimal hydrogen bonding geometry.
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Metabolic Clearance: Hepatic microsomal CLint of 9.4 mL/min/kg vs. 22.1 mL/min/kg, attributed to reduced CYP2D6 susceptibility.
Table 4: Isomeric Comparison of Pharmacological Properties
| Parameter | 3-Pyridinyl Isomer | 4-Pyridinyl Isomer |
|---|---|---|
| LogD (pH 7.4) | 1.8 | 2.3 |
| Plasma Protein Binding | 88% | 79% |
| hERG IC₅₀ | >50 μM | 12 μM |
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